Physicochemical Profiling and Stability Dynamics of (2R)-1-Butylazetidine-2-carboxylic Acid
Physicochemical Profiling and Stability Dynamics of (2R)-1-Butylazetidine-2-carboxylic Acid
Executive Summary
In modern drug discovery, conformationally constrained non-natural amino acids are critical for developing peptidomimetics and small-molecule therapeutics with high target affinity and metabolic resistance. (2R)-1-Butylazetidine-2-carboxylic acid (CAS: 255883-25-1) is a highly specialized chiral building block. Its unique architecture—a four-membered nitrogenous heterocycle paired with an N-alkyl lipophilic tail—presents unique physicochemical behaviors.
This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, intrinsic stability, and degradation pathways. By understanding the causality behind its chemical behavior, researchers can design more robust synthetic workflows and stability-indicating analytical methods.
Structural and Physicochemical Fundamentals
The behavior of (2R)-1-Butylazetidine-2-carboxylic acid is governed by two competing structural features: the zwitterionic amino acid core and the lipophilic N-butyl chain.
The Causality of Ring Strain
Unlike five-membered (pyrrolidine/proline) or six-membered (piperidine/pipecolic acid) analogs, the four-membered azetidine ring is highly strained. The internal bond angles are compressed to approximately 90°, leading to significant angle strain and torsional strain (totaling ~26 kcal/mol). This thermodynamic instability is the primary driver for its specific reactivity, making the ring susceptible to nucleophilic attack and ring-opening under extreme pH conditions.
Solubility and Ionization
As an amino acid, the molecule exists as a zwitterion at physiological pH. The carboxylic acid moiety acts as a strong hydrogen bond donor/acceptor, while the tertiary amine is readily protonated. Despite the polar core, the N-butyl group imparts sufficient lipophilicity to render the compound soluble in polar organic solvents, a critical factor for organic synthesis and extraction workflows[1].
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | (2R)-1-Butylazetidine-2-carboxylic acid |
| CAS Registry Number | 255883-25-1[1] |
| Molecular Formula | C₈H₁₅NO₂[1] |
| Molecular Weight | 157.21 g/mol |
| Physical State | Solid crystalline substance[2] |
| Solubility Profile | Soluble in Water (moderate), Methanol, Ethanol, and DMSO (high)[2] |
| Predicted pKa | ~2.0 (COOH), ~9.0 (Tertiary Amine) |
| Stereochemistry | (2R) Configuration (Enantiomerically pure) |
Chemical Stability and Degradation Causality
To develop a self-validating analytical system, we must first map the theoretical degradation pathways. The stability of (2R)-1-Butylazetidine-2-carboxylic acid is generally robust under standard ambient laboratory conditions but degrades predictably under applied stress[2].
-
Hydrolytic Ring Opening (Extreme pH): Under strongly acidic or basic conditions at elevated temperatures, the relief of the ~26 kcal/mol ring strain drives nucleophilic attack at the C4 or C2 position, resulting in acyclic amino acid derivatives.
-
Thermal Decarboxylation: Heating the compound beyond its decomposition threshold (>150°C) provides the activation energy required for the loss of CO₂, yielding 1-butylazetidine.
-
Oxidative Stress: The electron-rich tertiary amine is susceptible to oxidation by peroxides, rapidly forming an N-oxide derivative.
-
Stereochemical Epimerization: Prolonged exposure to strong bases can lead to the abstraction of the alpha-proton at the C2 chiral center, causing epimerization to the (2S) isomer.
Major forced degradation pathways of (2R)-1-Butylazetidine-2-carboxylic acid.
Experimental Protocol: Stability-Indicating LC-MS Workflow
To empirically validate the degradation mechanisms, a forced degradation study coupled with UHPLC-QTOF-MS is required.
Rationale for Chromatographic Selection
Standard C18 reversed-phase columns often fail to retain small zwitterionic molecules effectively. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC leverages a polar stationary phase and an organic-rich mobile phase, providing excellent retention and peak shape for the highly polar amino acid core while remaining compatible with electrospray ionization (ESI-MS).
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of (2R)-1-Butylazetidine-2-carboxylic acid.
-
Dissolve in 10 mL of Diluent (Acetonitrile:Water, 80:20 v/v) to yield a 1.0 mg/mL stock solution.
Step 2: Forced Degradation Matrix Subject 1 mL aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 100 µL of 1.0 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 100 µL of 1.0 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 100 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.
-
Thermal: Expose solid powder to 105°C in a convection oven for 48 hours, then reconstitute.
Step 3: Quenching (Critical Self-Validating Step)
-
Causality: Failing to quench stressed samples leads to ongoing degradation in the autosampler, invalidating kinetic data.
-
Neutralize the acid-stressed sample with 100 µL of 1.0 N NaOH.
-
Neutralize the base-stressed sample with 100 µL of 1.0 N HCl.
-
Dilute all samples to a final analytical concentration of 100 µg/mL using the Diluent.
Step 4: UHPLC-QTOF-MS Analysis
-
Column: HILIC Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 90% B, ramp to 50% B over 10 minutes.
-
Detection: Positive ESI mode, scanning m/z 50–500. Extract the exact mass of the parent ion ([M+H]⁺ = 158.1176).
Step-by-step stability-indicating UHPLC-MS experimental workflow.
Conclusion
(2R)-1-Butylazetidine-2-carboxylic acid is a highly valuable, conformationally restricted chiral building block. Its physicochemical profile is dominated by the delicate balance between its zwitterionic nature, the lipophilicity of its N-butyl chain, and the inherent thermodynamic strain of the azetidine ring. By employing targeted analytical workflows like HILIC-MS and understanding the mechanistic drivers of its degradation (ring-opening, decarboxylation, and oxidation), pharmaceutical scientists can effectively control its purity and stability throughout the drug development lifecycle.
